![molecular formula C15H12N2O3 B597831 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-34-5](/img/structure/B597831.png)
5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxylic acid group (-COOH), a benzyloxy group (C6H5-CH2-O-) and a pyrrolo group, a five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling . This involves the reaction of a boronic acid or boronic ester with a halide or pseudo-halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide coupling reactions . The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Anti-inflammatory Activity : A study by Muchowski et al. (1985) synthesized 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, a compound closely related to 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. They evaluated its analgesic and anti-inflammatory activities, highlighting its potential in pharmacology. This study underscores the relevance of such compounds in developing new medicinal agents (Muchowski et al., 1985).
Lanthanide-based Coordination Polymers : Sivakumar et al. (2011) investigated aromatic carboxylic acids, including derivatives similar to 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, for developing lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, suggesting their use in materials science and photonics (Sivakumar et al., 2011).
Synthesis of Pyrrolopyridine Derivatives : The work by Toja et al. (1986) involved the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to the compound . Their research provides insights into the synthetic pathways that can be applied to similar compounds (Toja et al., 1986).
Pyrrolopyridine Analog Synthesis : Lichitsky et al. (2010) synthesized 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. This method could be adapted for the synthesis of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, illustrating the versatility of synthetic approaches in organic chemistry (Lichitsky et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biochemical pathways .
Result of Action
The compound’s benzyloxy group could potentially undergo oxidation and reduction reactions, leading to changes in the compound’s electron withdrawing or donating properties .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid would be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to air and moisture . Additionally, the compound’s action and efficacy could be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)13-8-12-11(16-13)6-7-14(17-12)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJKXQTXUVODX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653332 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
CAS RN |
17288-34-5 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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